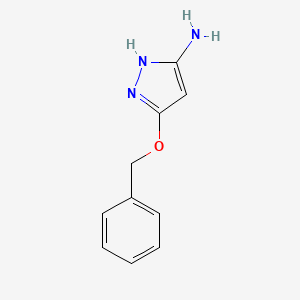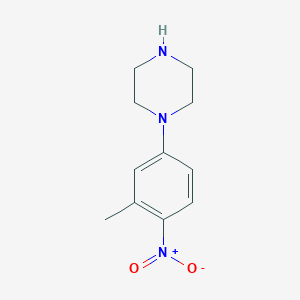
1-(3-Methyl-4-nitrophenyl)piperazine
Descripción general
Descripción
The compound "1-(3-Methyl-4-nitrophenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives are synthesized and modified to create new chemical entities that can be evaluated for different biological activities, such as antidepressant, antianxiety, antimicrobial, and antiparasitic properties .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which are further cyclized and subjected to Mannich's reaction to produce 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, begins with a Claisen Schmidt condensation . Another example is the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods demonstrate the diverse synthetic routes available for creating piperazine derivatives with potential medicinal applications.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry. These techniques confirm the successful synthesis of the target compounds and provide detailed information about their molecular frameworks. For example, the crystal structure of 1-(2,3-dichlorophenyl)piperazine is confirmed by IR and 1H-NMR , while the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid is determined by X-ray crystallography .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions to introduce different functional groups or to form salts with other compounds. For instance, the formation of hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates followed by the addition of hydrogen chloride . Additionally, the co-crystallization of 4-(4-nitrophenyl)piperazin-1-ium with aromatic carboxylic acids results in the formation of new salts with distinct supramolecular assemblies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The thermal stability of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is determined using techniques like TG-DTA and DSC, which are essential for understanding the compound's behavior under different temperature conditions . The crystallographic studies provide insights into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and stacking interactions .
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
1-(3-Methyl-4-nitrophenyl)piperazine is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its derivatives and related compounds have been extensively studied for their biological and chemical properties. Below are some highlighted applications derived from recent research findings:
Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as MRSA and VRE strains. Their biofilm inhibition activities were found to be more effective than the reference drug Ciprofloxacin, indicating potential for treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Intermediate for Biologically Active Compounds : The compound tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative of 1-(3-Methyl-4-nitrophenyl)piperazine, was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds. This highlights the compound's role in the development of new pharmaceuticals with potential therapeutic applications (Liu Ya-hu, 2010).
Leishmanicidal Activity : A series of derivatives including 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their in vitro leishmanicidal activity. The compound with piperazine analog was found to be the most active, indicating its potential for developing treatments against Leishmaniasis, a disease caused by parasitic protozoans (Foroumadi et al., 2005).
Antimicrobial and Antiviral Activities : New Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some derivatives showed promising activities, suggesting their potential in developing new antiviral and antimicrobial agents (Reddy et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-methyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFGLBTILOVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571203 | |
| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)piperazine | |
CAS RN |
192441-84-2 | |
| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



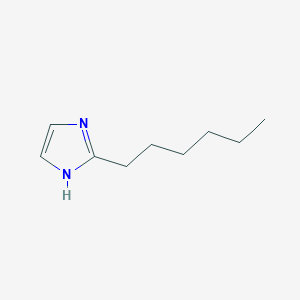
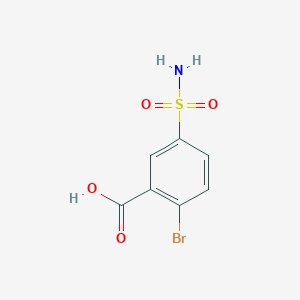
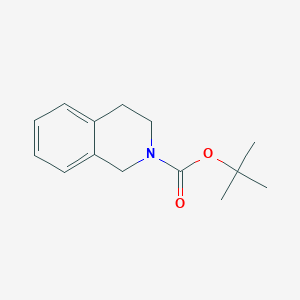
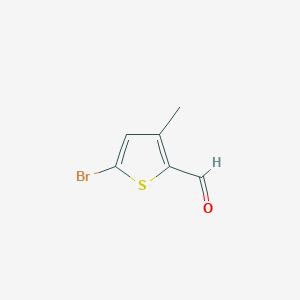
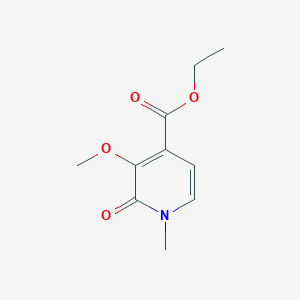
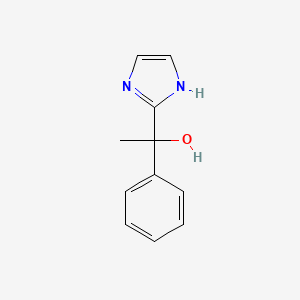
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
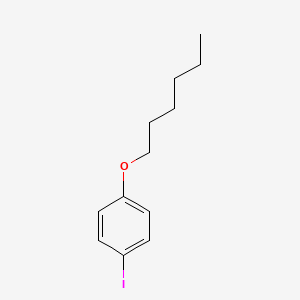
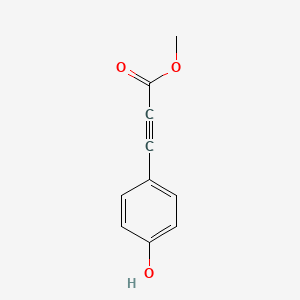
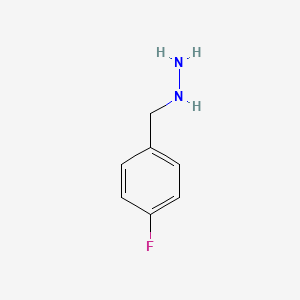
![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

